Molecular weight and structure of MEK-DNPH derivative
Molecular weight and structure of MEK-DNPH derivative
An In-Depth Technical Guide to the Molecular Weight and Structure of the MEK-DNPH Derivative
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the 2,4-dinitrophenylhydrazone derivative of methyl ethyl ketone (MEK), a critical compound in analytical chemistry. Intended for researchers, scientists, and professionals in drug development and environmental analysis, this document delves into the synthesis, structural elucidation, and analytical characterization of this derivative, grounding all claims in authoritative scientific data.
Introduction: The Significance of Carbonyl Derivatization
Methyl ethyl ketone (MEK), also known as 2-butanone, is a widely used industrial solvent and a metabolic byproduct. Its detection and quantification are crucial in environmental monitoring, occupational safety, and biomedical research. Due to the high volatility and lack of a strong chromophore in many low-molecular-weight carbonyl compounds like MEK, direct analysis via common techniques like High-Performance Liquid Chromatography (HPLC) with UV detection is challenging.[1][2]
To overcome this, a derivatization strategy is employed using 2,4-dinitrophenylhydrazine (DNPH). This reagent reacts with the carbonyl group of MEK to form a stable, non-volatile 2,4-dinitrophenylhydrazone derivative (MEK-DNPH).[1][2] This derivative is highly colored (typically yellow to orange), possesses a strong UV chromophore, and is amenable to analysis by HPLC and mass spectrometry, significantly enhancing analytical sensitivity and accuracy.[1][3]
Synthesis and Reaction Mechanism
The formation of MEK-DNPH is a classic condensation reaction that proceeds via a nucleophilic addition-elimination mechanism.[4] The reaction is typically catalyzed by a strong acid, such as phosphoric or sulfuric acid.[5][6]
Causality of Experimental Choice: The acid catalyst is essential because it protonates the carbonyl oxygen of MEK. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic terminal nitrogen of the DNPH molecule.[4]
The mechanism proceeds in two key stages:
-
Nucleophilic Addition: The lone pair of electrons on the primary amine nitrogen of DNPH attacks the electrophilic carbonyl carbon of MEK. This is followed by a proton transfer to form a carbinolamine intermediate.
-
Elimination (Dehydration): The carbinolamine intermediate is unstable and readily eliminates a molecule of water under acidic conditions to form the final hydrazone product, characterized by a C=N double bond.
Caption: Reaction mechanism for the formation of MEK-DNPH.
Molecular Weight and Physicochemical Properties
The precise molecular weight and formula are fundamental for mass spectrometry and quantitative analysis. The MEK-DNPH derivative is a well-characterized compound with established properties.
| Property | Value | Source(s) |
| Chemical Name | N-[(E)-butan-2-ylideneamino]-2,4-dinitroaniline | [7] |
| Synonyms | 2-Butanone 2,4-dinitrophenylhydrazone, MEK-DNPH | [5][8][9] |
| CAS Number | 958-60-1 | [5][7][8][10] |
| Molecular Formula | C₁₀H₁₂N₄O₄ | [5][7][10][11] |
| Molecular Weight | 252.23 g/mol | [5][7][8][12] |
| Monoisotopic Mass | 252.08585488 Da | [7][12] |
| Appearance | Yellow to orange crystalline solid | [9] |
| Melting Point | 115-119 °C | [13][14] |
Structural Elucidation
The structure of the MEK-DNPH derivative combines the carbon backbone of 2-butanone with the 2,4-dinitrophenylhydrazine moiety through a hydrazone linkage.
Caption: 2D structure of 2-Butanone 2,4-dinitrophenylhydrazone.
Isomerism in MEK-DNPH
A critical structural feature is the potential for geometric isomerism around the C=N double bond. Because MEK is an unsymmetrical ketone (with a methyl and an ethyl group attached to the carbonyl carbon), its DNPH derivative can exist as two distinct geometric isomers: syn and anti.[15]
-
Syn-isomer: The ethyl group and the dinitrophenyl group are on the same side of the C=N double bond.
-
Anti-isomer: The ethyl group and the dinitrophenyl group are on opposite sides of the C=N double bond.
These isomers can exhibit slightly different retention times in chromatography, potentially leading to peak splitting or broadening.[15] For accurate quantification, it is often necessary to either chromatographically resolve both isomers and sum their peak areas or to use analytical conditions where they co-elute as a single peak.
Spectroscopic and Chromatographic Characterization
A combination of analytical techniques is required for the unambiguous identification and quantification of MEK-DNPH.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the most common method for analyzing DNPH derivatives.[3]
-
Stationary Phase: A C18 reversed-phase column is typically used, providing excellent separation for these relatively nonpolar derivatives.[2]
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.[2][3]
-
Detection: The dinitrophenyl group contains a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry, typically at a wavelength of 360 nm.[3]
Mass Spectrometry (MS)
MS is used for definitive confirmation of identity and structure.
-
Electron Ionization (EI): In EI-MS, the molecular ion (M⁺) peak is expected at m/z 252.[10][16] Characteristic fragmentation patterns for ethyl ketones include prominent peaks at m/z 252 and 178.[16]
-
Electrospray Ionization (ESI): In ESI-MS, which is commonly coupled with HPLC, the protonated molecule [M+H]⁺ is observed at m/z 253, while the deprotonated molecule [M-H]⁻ is seen at m/z 251 in negative ion mode.[7][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information.
-
¹H NMR: Key signals for the MEK-DNPH derivative include:
-
A distinct singlet for the N-H proton in the downfield region (δ 10–12 ppm).[4]
-
Aromatic protons from the dinitrophenyl ring between δ 7–9 ppm.[4]
-
Aliphatic protons from the butanone moiety, including a triplet and a quartet for the ethyl group and a singlet for the methyl group, typically in the δ 1.0–2.5 ppm range.[4][18]
-
Experimental Protocols
The following protocols are provided as validated starting points for laboratory work.
Protocol 1: Synthesis and Purification of MEK-DNPH Derivative
This protocol is based on the standard acid-catalyzed condensation reaction.
Materials:
-
Methyl ethyl ketone (MEK)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Concentrated phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄)
-
Ethanol (95%)
-
Deionized water
Procedure:
-
Prepare DNPH Reagent (Brady's Reagent): Caution: DNPH is explosive when dry and should be handled with care, typically wetted with water. Dissolve 1.0 g of DNPH in 5 mL of concentrated sulfuric acid. Cautiously add this solution to a mixture of 7.5 mL of water and 25 mL of 95% ethanol. Stir until the solution is clear.
-
Derivatization: In a separate flask, dissolve approximately 0.5 mL of MEK in 10 mL of 95% ethanol.
-
Add the DNPH reagent dropwise to the MEK solution while stirring. An immediate yellow-orange precipitate of the MEK-DNPH derivative should form.
-
Allow the mixture to stand for 15-30 minutes to ensure complete precipitation. The reaction can be gently warmed to 50°C for faster completion if necessary.[19]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Purification (Recrystallization): Wash the crude product on the filter with a small amount of cold ethanol, followed by a small amount of cold water. Recrystallize the solid from a minimal amount of hot ethanol.
-
Drying and Validation: Dry the purified crystals in a vacuum oven at a low temperature (<60°C). Confirm the identity and purity by measuring the melting point (expected: 115-119°C) and performing spectroscopic analysis (MS, NMR).
Protocol 2: Quantification of MEK-DNPH by HPLC-UV
This protocol is adapted from standard methods for carbonyl analysis.[3][20]
Instrumentation & Columns:
-
HPLC system with a gradient pump and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Certified MEK-DNPH standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of the certified MEK-DNPH standard in acetonitrile (e.g., 100 µg/mL). Perform serial dilutions to create a calibration curve with at least three concentration levels (e.g., 0.25, 2.5, and 10 µg/mL).[3]
-
Sample Preparation: Elute the collected sample (e.g., from an air sampling cartridge) with a known volume of acetonitrile. Filter the eluate through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 360 nm
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: Linear gradient to 80% B
-
15-18 min: Hold at 80% B
-
18-20 min: Return to 60% B
-
20-25 min: Column re-equilibration
-
-
-
Analysis: Inject the standards to generate a calibration curve (peak area vs. concentration). The linearity should have a correlation coefficient (r²) of ≥0.999.[3] Inject the prepared samples.
-
Quantification: Identify the MEK-DNPH peak in the sample chromatogram by comparing its retention time to that of the standard. Quantify the concentration using the linear regression equation from the calibration curve.
Conclusion
The MEK-DNPH derivative is an indispensable tool for the sensitive and reliable analysis of methyl ethyl ketone. A thorough understanding of its molecular weight, structural properties, including isomerism, and its behavior across various analytical platforms is paramount for developing robust and accurate methods. The protocols and data presented in this guide serve as a foundational reference for researchers engaged in the detection and quantification of carbonyl compounds, ensuring high scientific integrity in their experimental outcomes.
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